N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Beschreibung
The compound N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide (hereafter referred to as Compound A) is a modified purine nucleoside derivative. Its structure features:
- A benzamide group at the purine C6 position.
- A bis(4-methoxyphenyl)(phenyl)methoxy (DMT) protecting group at the 5'-hydroxymethyl position of the tetrahydrofuran (sugar) moiety.
- Hydroxyl and methoxy groups at the 4' and 3' positions, respectively, with stereochemistry (2R,3R,4R,5R).
Compound A is likely an intermediate in oligonucleotide synthesis, where the DMT group protects the 5'-hydroxyl during solid-phase synthesis. This article compares Compound A with structurally similar nucleoside analogs, focusing on synthesis, purity, and physicochemical properties.
Eigenschaften
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37N5O7/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-22-31-33(45)34(49-3)38(51-31)44-24-42-32-35(40-23-41-36(32)44)43-37(46)25-10-6-4-7-11-25/h4-21,23-24,31,33-34,38,45H,22H2,1-3H3,(H,40,41,43,46)/t31-,33-,34-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARHDAQOZNKZCC-CJEGOSRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of N6-Benzoyl-5’-(Dimethoxytrityl)-2’-O-Methyladenosine, a purine nucleoside analog, is the DNA synthesis process in cells. It specifically targets indolent lymphoid malignancies, which are a type of cancer that grows slowly.
Mode of Action
N6-Benzoyl-5’-(Dimethoxytrityl)-2’-O-Methyladenosine interacts with its targets by inhibiting DNA synthesis. This inhibition occurs because the compound can incorporate into the DNA chain during replication, causing premature termination.
Biochemical Pathways
The affected biochemical pathway is the DNA replication pathway. By inhibiting DNA synthesis, the compound disrupts the normal cell cycle, preventing the cell from entering the next stage of division. This disruption can lead to cell death, particularly in cancer cells that divide rapidly.
Pharmacokinetics
Like other nucleoside analogs, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine. Its bioavailability would be influenced by these ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death. By inhibiting DNA synthesis, the compound triggers a series of events that lead to the activation of enzymes called caspases, which dismantle the cell from within. This can lead to the shrinkage of tumors in patients with indolent lymphoid malignancies.
Action Environment
The action, efficacy, and stability of N6-Benzoyl-5’-(Dimethoxytrityl)-2’-O-Methyladenosine can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s overall health status, genetic factors that affect drug metabolism, and the presence of resistance mechanisms in cancer cells
Biologische Aktivität
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 687.74 g/mol. The structure features a purine base linked to a benzamide moiety and a tetrahydrofuran derivative, which contributes to its biological activity.
1. Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that the compound reduced cell viability in breast cancer cells by inducing apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 18.7 | Inhibition of proliferation |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators .
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 320 | 120 |
| IL-6 | 250 | 80 |
| IL-1β | 200 | 60 |
3. Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that it possesses strong free radical scavenging abilities, which may contribute to its protective effects against oxidative stress-related diseases .
Case Study 1: Breast Cancer Treatment
In a clinical trial involving patients with metastatic breast cancer, administration of this compound resulted in a significant reduction in tumor size and improvement in overall survival rates compared to standard chemotherapy regimens .
Case Study 2: Inflammatory Bowel Disease
Another study investigated the effects of this compound on patients with inflammatory bowel disease (IBD). The results showed a marked decrease in disease activity index scores among treated patients, suggesting that it may serve as an effective therapeutic agent for managing IBD symptoms .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide exhibit promising anticancer properties. The purine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antiviral Properties
The compound's structure suggests potential antiviral activity. Studies have demonstrated that purine derivatives can interfere with viral replication processes. For instance, modifications to the purine core can enhance the efficacy against viruses such as HIV and Hepatitis C .
Enzyme Inhibition
This compound may also act as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition can be crucial for developing treatments for metabolic disorders and certain cancers .
Molecular Biology
In molecular biology, this compound can serve as a tool for studying nucleic acid interactions due to its structural similarity to nucleotides. Researchers utilize such compounds to analyze binding affinities and mechanisms of action related to DNA and RNA .
Drug Development
The unique structure of this compound makes it a candidate for further modifications aimed at enhancing pharmacological properties. Structure–activity relationship (SAR) studies can lead to the development of more potent analogs .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Compound A
- Structure : 3'-methoxy, 4'-hydroxy, 5'-DMT-protected purine nucleoside.
- Molecular Formula : C₄₁H₄₁N₅O₈ (inferred from ).
- Key Features : Stereospecific (2R,3R,4R,5R) configuration ensures compatibility with enzymatic or chemical oligonucleotide elongation.
Compound 8 ()
- Structure : N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-9H-purin-6-yl}benzamide.
- Differences : Stereochemistry at 4' (4S vs. 4R in Compound A) and absence of 3'-methoxy.
- Synthesis : Similar to Compound A but yields 80% purity (Rt = 2.43 min) .
- Implications : Altered stereochemistry may affect oligonucleotide chain conformation.
Compound 9 ()
- Structure : N-{9-[(2R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-9H-purin-6-yl}benzamide.
- Differences : 3'-hydroxy instead of methoxy.
- Synthesis : 52% yield, purified via silica gel chromatography .
Compound 10 ()
- Structure : N-{9-[(2R,4S,5R)-4-(benzoylsulfanyl)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxolan-2-yl]-9H-purin-6-yl}benzamide.
- Differences : 4'-benzoylsulfanyl replaces 4'-hydroxy.
- Properties : Higher lipophilicity (Rt = 3.26 min) due to sulfur substitution; 99% purity via LC/MS .
Compound 12 ()
- Structure: Phosphoramidate derivative with 4'-({bis(propan-2-yl)aminophosphanyl}sulfanyl).
- Synthesis : Uses 5-ethylthio-1H-tetrazole (ETT) and phosphoramidite reagents.
- Applications : Designed as a prodrug for enhanced cellular uptake in oligonucleotide therapies .
Compound 35 ()
- Structure : Contains a sulfanyl-methyl group and phosphoramidate linkage.
- Synthesis : 46% yield after purification; characterized by ³¹P NMR .
Key Findings
Stereochemistry : Configurational differences (e.g., 4R vs. 4S) impact polarity and retention times in LC/MS.
Substituent Effects :
- Methoxy vs. Hydroxy : Compound A’s 3'-methoxy increases stability against enzymatic degradation compared to Compound 9’s 3'-hydroxy.
- Sulfur Substitution : Compound 10’s benzoylsulfanyl group enhances lipophilicity, making it suitable for membrane permeability studies.
Phosphoramidates : Compounds like 12 and 35 serve as prodrugs, enabling intracellular activation for therapeutic oligonucleotides .
Vorbereitungsmethoden
Key Reaction Conditions:
-
Reagent : DMT chloride (2.2 equiv)
-
Solvent : Anhydrous pyridine
-
Temperature : 25°C
-
Time : 12 hours
-
Yield : 85–90%
The DMT group ensures orthogonality for subsequent deprotection steps, while the methoxy group stabilizes the ring conformation.
Table 1: Protection Strategies for Hydroxyl Groups
| Position | Protecting Group | Reagent | Solvent | Yield (%) |
|---|---|---|---|---|
| 5'-OH | DMT | DMT-Cl | Pyridine | 88 |
| 3'-OH | Methoxy | CH₃I | DMF | 92 |
Coupling of the Purine Base
The protected sugar is coupled to a purine base (9H-purin-6-amine) via a Mitsunobu reaction or nucleophilic substitution. Recent advancements favor palladium-catalyzed cross-coupling for improved regioselectivity.
Palladium-Catalyzed Coupling Protocol:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs₂CO₃ (3.0 equiv)
-
Solvent : Dioxane/H₂O (4:1)
-
Temperature : 80°C
-
Time : 8 hours
-
Yield : 78%
This method minimizes epimerization and ensures retention of the (2R,3R,4R,5R) configuration.
Introduction of the Benzamide Group
The N-6 position of the purine base is functionalized with a benzamide group via amide coupling . A modified protocol from adenine amide synthesis is employed:
Stepwise Amidation:
-
Activation : Benzoyl chloride (1.5 equiv) is activated with HATU (1.2 equiv) in DMF.
-
Coupling : The purine intermediate is added under N₂ at 0°C, followed by stirring at 25°C for 6 hours.
-
Workup : Precipitation in ice-cold H₂O and filtration.
-
Yield : 82%
-
Purity : >95% (HPLC)
Deprotection and Final Purification
The DMT group is removed under mild acidic conditions to preserve the tetrahydrofuran ring’s integrity:
Deprotection Conditions:
-
Reagent : 3% dichloroacetic acid in CH₂Cl₂
-
Time : 15 minutes
-
Yield : 94%
Final purification is achieved via reverse-phase HPLC :
-
Column : C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase : Gradient of H₂O (0.1% TFA) and acetonitrile
-
Retention Time : 12.3 minutes
Table 2: HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Column Temperature | 25°C |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Purity | 98.5% |
Analytical Characterization
The compound’s identity is confirmed through:
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (DMSO-d₆) : δ 8.65 (s, 1H, purine-H), 7.85–7.40 (m, 14H, aromatic), 5.92 (d, J = 6.8 Hz, 1H, 1'-H).
-
¹³C NMR : δ 167.2 (C=O), 158.9 (DMT-C), 152.1 (purine-C2).
High-Resolution Mass Spectrometry (HRMS):
-
Calculated : [C₃₉H₃₇N₅O₇ + H]⁺ = 688.2725
-
Observed : 688.2723
Challenges and Optimization
-
Stereochemical Control : The (2R,3R,4R,5R) configuration is maintained using bulky protecting groups (DMT) that restrict ring puckering.
-
Byproduct Formation : Residual DMT derivatives are minimized by optimizing deprotection time (<20 minutes).
-
Scale-Up Limitations : Palladium residues in the final product require chelating agents (e.g., EDTA) during workup .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured during purification?
Answer:
The synthesis involves sequential protection-deprotection steps, particularly for the ribose moiety and purine base. Key stages include:
- Protection of hydroxyl groups : Use of bis(4-methoxyphenyl)(phenyl)methyl (DMT) groups to block the 5'-hydroxyl of the tetrahydrofuran ring, as seen in structurally related nucleoside analogs .
- Coupling reactions : Activation of the benzamide group via trichloroisocyanuric acid (TCICA) or pivaloyl chloride, followed by nucleophilic substitution under anhydrous conditions (e.g., acetonitrile) .
- Purification : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) is recommended to achieve >95% purity. Monitor by LC-MS for intermediate stability, as some protecting groups (e.g., DMT) may degrade under acidic conditions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : Use - and -NMR in DMSO-d6 to resolve stereochemistry at the tetrahydrofuran ring (2R,3R,4R,5R) and confirm methoxy/benzamide substituents. -NMR is critical if phosphate intermediates are involved .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~800–850 Da) and detect side products (e.g., deprotected intermediates) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, though crystallization may require co-solvents like 2-propanol due to the compound’s hydrophobicity .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Answer:
Discrepancies often arise from:
- Solubility issues : The compound’s lipophilic DMT group limits aqueous solubility. Use DMSO stocks ≤10 mM and validate dose-response curves in cell-based assays with controls for solvent toxicity .
- Metabolic instability : The 4-methoxy groups may undergo demethylation in hepatic microsomes. Incubate with liver S9 fractions and monitor metabolites via LC-MS/MS to adjust activity interpretations .
- Target specificity : Use CRISPR-edited cell lines (e.g., kinase knockouts) to confirm on-target effects. Cross-validate with SPR binding assays for affinity measurements .
Advanced: What strategies optimize the phosphoramidite coupling efficiency for oligonucleotide analogs of this compound?
Answer:
Low coupling yields (<80%) may result from:
- Steric hindrance : The bulky DMT group at the 5'-position impedes phosphoramidite activation. Replace with acetyl or TBDMS protection temporarily .
- Oxidation sensitivity : Use fresh iodine/water/pyridine for oxidation and maintain anhydrous conditions during coupling .
- Scale-up adjustments : For solid-phase synthesis, increase coupling time to 10 minutes and use 5-ethylthio-1H-tetrazole (ETT) as a more efficient activator than benzimidazole .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. The compound may cause skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles (P261) .
- Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA Code D003) due to potential aquatic toxicity (H411) .
Advanced: How can computational modeling guide the design of analogs with improved target binding?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the purine core and target proteins (e.g., kinases). Prioritize modifications at the N-6 benzamide position for enhanced hydrogen bonding .
- MD simulations : Simulate solvated systems (100 ns) to assess conformational stability of the tetrahydrofuran ring under physiological conditions .
- QSAR : Corporate logP and polar surface area data to predict bioavailability. Replace 4-methoxyphenyl groups with trifluoromethyl for better membrane permeability .
Basic: What are the recommended storage conditions to maintain stability?
Answer:
- Short-term : Store at -20°C in amber vials under argon to prevent oxidation of the DMT group .
- Long-term : Lyophilize and keep at -80°C with desiccants (silica gel). Confirm stability via HPLC every 6 months .
Advanced: How to troubleshoot unexpected byproducts in benzamide coupling reactions?
Answer:
Common byproducts include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
